6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
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Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors .
Mode of Action
Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC). ASC then polymerizes to form a large aggregate known as an ASC speck . This compound inhibits the activation of the NLRP3 inflammasome .
Biochemical Pathways
Polymerized ASC in turn interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome . The activation of caspase-1 leads to the cleavage of the proinflammatory cytokines IL-1β and IL-18 to their active forms .
Pharmacokinetics
The compound’s ability to inhibit the activation of the nlrp3 inflammasome suggests it has sufficient bioavailability to interact with its intracellular target .
Result of Action
The result of the compound’s action is the inhibition of a type of inflammatory cell death known as pyroptosis . This is achieved by preventing the activation of caspase-1, which in turn prevents the cleavage and activation of the proinflammatory cytokines IL-1β and IL-18 .
Action Environment
The action environment of this compound is primarily intracellular, where it interacts with the NLRP3 inflammasome .
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine moiety, a pyran ring, and a furan carboxylate. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C20H18N2O5S with a molecular weight of approximately 398.43 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which is crucial for its biological reactivity and interaction with various biological targets.
Antagonistic Properties
Recent studies have highlighted that derivatives of this compound exhibit significant antagonistic properties towards the apelin (APJ) receptor. For instance, a closely related compound (ML221) was found to be a potent functional antagonist of the APJ receptor, showing selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor . This suggests that similar compounds may also modulate cardiovascular functions and could be explored for therapeutic applications in cardiovascular diseases.
Antimicrobial Activity
Compounds with structural similarities to This compound have demonstrated antimicrobial properties. The presence of aromatic systems in these compounds enhances their interaction with microbial targets, potentially leading to effective treatments against various pathogens .
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. For example, interactions with GPCRs (G-protein coupled receptors) can lead to downstream signaling changes that affect physiological processes like blood pressure regulation and metabolic functions .
Case Studies and Research Findings
- Cardiovascular Research : A study on ML221 revealed its role as an APJ receptor antagonist, emphasizing its potential in treating heart-related conditions. The research involved high-throughput screening methods that identified this compound's selectivity and potency against cardiovascular targets .
- Antimicrobial Studies : Various derivatives have been tested for their efficacy against bacterial strains. In vitro assays demonstrated that modifications in the structure could enhance antibacterial activity, suggesting pathways for developing new antibiotics based on this framework .
Comparative Analysis
The following table summarizes some compounds related to This compound , highlighting their structural features and biological activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
ML221 | Pyrimidine & Pyran | APJ receptor antagonist |
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo... | Pyrazole ring | Antitumor and antimicrobial |
4-Oxo-Pyran Derivatives | Similar pyran core | Various biological activities |
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)15(8-23-12)24-16(21)14-4-3-5-22-14/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFJGZUPKRGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.